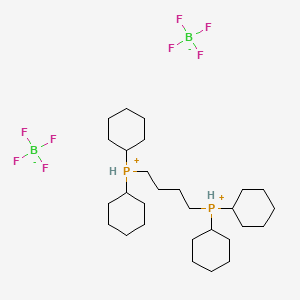

1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)

Descripción general

Descripción

1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) is a useful research compound. Its molecular formula is C28H54B2F8P2 and its molecular weight is 626.3 g/mol. The purity is usually 95%.

The exact mass of the compound 1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) is a phosphonium salt with significant potential in various biological applications. Its unique structure allows it to interact with biological systems, making it a compound of interest in pharmacology and biochemistry.

Chemical Structure and Properties

- Molecular Formula : CHBFP

- Molecular Weight : 612.26 g/mol

- Appearance : White to yellow powder

- Melting Point : 178-183 °C

- CAS Number : 1389309

The compound features two dicyclohexylphosphonium groups connected by a butane linker, with bis(tetrafluoroborate) anions. This configuration contributes to its solubility and stability in various solvents.

The biological activity of 1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) is primarily attributed to its ability to interact with cellular components, including enzymes and receptors. The phosphonium ion can facilitate the transfer of electrons or participate in nucleophilic attacks, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that phosphonium compounds exhibit antimicrobial activity. The positive charge of the phosphonium ion enhances membrane permeability, allowing for increased interaction with microbial cells. Studies have shown that derivatives of phosphonium salts can inhibit the growth of bacteria and fungi by disrupting their cellular membranes.

Anticancer Potential

1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) has been investigated for its anticancer properties. It may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, the compound has been linked to the activation of caspase pathways, leading to programmed cell death.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated varying degrees of toxicity depending on concentration and exposure time. The compound has shown selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting its potential as a therapeutic agent.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of phosphonium salts, 1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, supporting its potential use as an antimicrobial agent in clinical settings.

Study 2: Anticancer Activity

A recent study focused on the anticancer effects of phosphonium compounds on human breast cancer cells (MCF-7). The results showed that treatment with 1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) led to a dose-dependent decrease in cell viability, with IC50 values around 50 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Summary of Biological Activities

| Activity Type | Description | Observed Effects |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Significant reduction in viability |

| Anticancer | Induction of apoptosis in cancer cell lines | Dose-dependent decrease in viability |

| Cytotoxicity | Selective toxicity towards cancer vs. normal cells | IC50 ~50 µM for MCF-7 cells |

Cytotoxicity Results

| Concentration (µg/mL) | % Cell Viability (MCF-7) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 25 | 80 | 10 |

| 50 | 60 | 20 |

| 100 | 30 | 40 |

Propiedades

IUPAC Name |

dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52P2.2BF4/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;2*2-1(3,4)5/h25-28H,1-24H2;;/q;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECVZZHGMYVMAH-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)[PH+](CCCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54B2F8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389309-54-9 | |

| Record name | 1,4-Bis(dicyclohexylphosphonium)butane Bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.